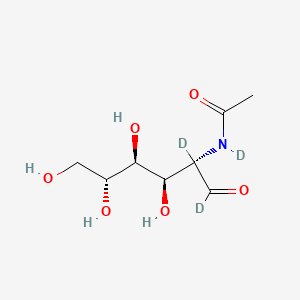

![molecular formula C20H12ClO2P B1148415 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine CAS No. 137156-22-0](/img/structure/B1148415.png)

4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine, such as 4-α-aryl amino benzyl dinaphtho[2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides, has been achieved through a three-component one-pot reaction involving aldehydes, anilines, and dinaphtho[2,1-d:1',2'-f][1,3,2] dioxaphosphorobromodite intermediates, leading to compounds with significant yields and characterized by their spectral data (Haranath et al., 2005).

Molecular Structure Analysis

The molecular structure of related dioxaphosphepine derivatives has been elucidated through various spectroscopic techniques. For instance, optically active and racemic dioxaphosphepine derivatives have been prepared and analyzed, revealing a twisted seven-membered ring with a rigid helical conformation (Tani et al., 1994).

Chemical Reactions and Properties

Dioxaphosphepines undergo a range of chemical reactions, reflecting their reactive phosphorus center. For example, the regioselective chlorination of related compounds like 4- and 5-methyl-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphospholes with molecular chlorine showcases the chemical versatility of these phosphorus-containing heterocycles, leading to derivatives that further undergo hydrolysis to produce chlorinated dihydroxybenzenes (Varaksina et al., 2005).

科学的研究の応用

Catalytic Applications :

- Eberhardt et al. (2007) described the synthesis of various stereoisomers of a compound related to 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine, which, when combined with rhodium catalysts, showed high activity in the hydrogenation of α-dehydroamino acid esters. The study achieved enantioselectivities up to 99% ee with these catalysts (Eberhardt et al., 2007).

Antimicrobial Activity :

- Haranath et al. (2005) synthesized derivatives of 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine and evaluated their antimicrobial activity. The study reported that these compounds were synthesized efficiently and showed promising results in terms of antimicrobial properties (Haranath et al., 2005).

Potential Antitumor Applications :

- Brandt and Jedliński (1985) investigated the anticancer activity of derivatives of 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine against P388 leukemia. The study found a correlation between the electronic structures of the isomers and their antitumor activities (Brandt & Jedliński, 1985).

Reaction Mechanism Studies :

- Aminova et al. (1999) conducted a quantum-chemical investigation on the reaction mechanisms involving 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine, providing insights into the stereoselectivity of these reactions (Aminova et al., 1999).

Spectral Characterization :

- Konovalova et al. (2002) explored the reaction of 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine with chloral, focusing on the spectral characterization of the products. This study contributes to the understanding of the chemical properties and reactivity of these compounds (Konovalova et al., 2002).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine involves the conversion of 2-naphthol to 4-chloro-2-naphthol, followed by the synthesis of 4-chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine through a series of reactions.", "Starting Materials": [ "2-naphthol", "Phosphorus oxychloride (POCl3)", "Sodium hydroxide (NaOH)", "Chlorine gas (Cl2)", "Sodium bicarbonate (NaHCO3)", "Diethyl ether (Et2O)", "Methanol (MeOH)", "Acetic anhydride (Ac2O)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "4-chloro-2-naphthol" ], "Reaction": [ "Step 1: Conversion of 2-naphthol to 4-chloro-2-naphthol", "2-naphthol + POCl3 + NaOH → 4-chloro-2-naphthol", "Step 2: Synthesis of 4-chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine", "4-chloro-2-naphthol + Cl2 + NaOH → 4-chloro-2-naphthol-7-chloride", "4-chloro-2-naphthol-7-chloride + NaHCO3 → 4-chloro-2-naphthol-7-chloride-7-hydroxy", "4-chloro-2-naphthol-7-chloride-7-hydroxy + Et2O → 4-chloro-2-naphthol-7-chloride-7-hydroxy ether", "4-chloro-2-naphthol-7-chloride-7-hydroxy ether + MeOH + Ac2O → 4-chloro-2-naphthol-7-chloride-7-acetate", "4-chloro-2-naphthol-7-chloride-7-acetate + TEA + DMF → 4-chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine" ] } | |

CAS番号 |

137156-22-0 |

製品名 |

4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine |

分子式 |

C20H12ClO2P |

分子量 |

350.73 |

IUPAC名 |

13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |

InChI |

InChI=1S/C20H12ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h1-12H |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

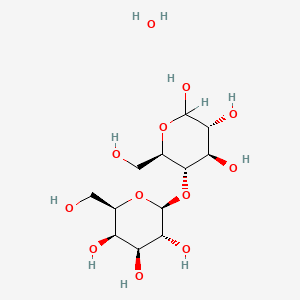

![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

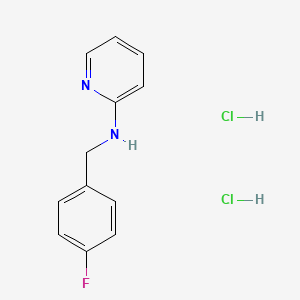

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)